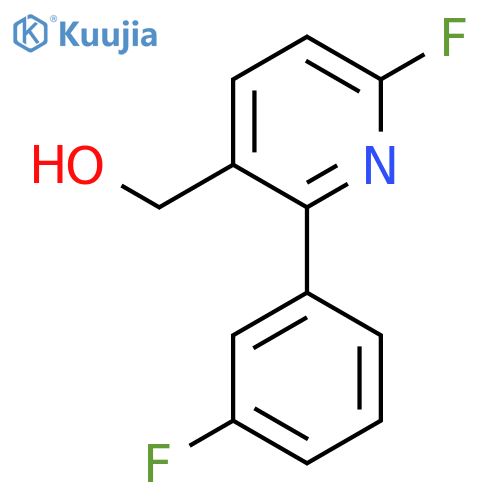Cas no 1227511-91-2 (6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol)

1227511-91-2 structure
商品名:6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol
CAS番号:1227511-91-2
MF:C12H9F2NO
メガワット:221.202769994736
CID:4925388
6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol
-
- インチ: 1S/C12H9F2NO/c13-10-3-1-2-8(6-10)12-9(7-16)4-5-11(14)15-12/h1-6,16H,7H2
- InChIKey: BIQAJTMMUUWBTL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C1C(=CC=C(N=1)F)CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 33.1
6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023026031-500mg |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol |
1227511-91-2 | 97% | 500mg |
$960.40 | 2023-09-03 | |
| Alichem | A023026031-1g |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol |
1227511-91-2 | 97% | 1g |
$1713.60 | 2023-09-03 | |
| Alichem | A023026031-250mg |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol |
1227511-91-2 | 97% | 250mg |
$707.20 | 2023-09-03 |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
1227511-91-2 (6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
